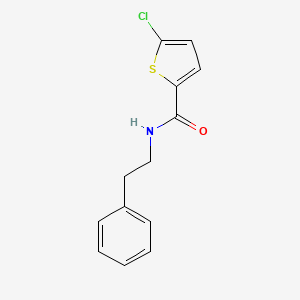![molecular formula C15H17F4NO3 B14949187 2,2,3,3-Tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14949187.png)
2,2,3,3-Tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[221]HEPT-5-ENE-2-CARBOXYLATE is a complex organic compound characterized by its unique bicyclic structure and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE typically involves multiple steps. One common approach is the reaction of 2,2,3,3-tetrafluoropropyl acrylate with a suitable amine, such as cyclopropylamine, under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcome. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetrafluoropropyl acrylate: Shares the tetrafluoropropyl group but differs in its overall structure and reactivity.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound with different functional groups and applications.
2,2,3,3-Tetrafluoropropionic acid: Similar in its fluorinated nature but distinct in its carboxylic acid functionality.
Uniqueness
What sets 2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE apart is its unique bicyclic structure combined with the presence of multiple fluorine atoms. This combination imparts unique chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C15H17F4NO3 |
|---|---|
Poids moléculaire |
335.29 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C15H17F4NO3/c16-14(17)15(18,19)6-23-13(22)11-8-2-1-7(5-8)10(11)12(21)20-9-3-4-9/h1-2,7-11,14H,3-6H2,(H,20,21) |
Clé InChI |
WAJZFZPLYQUQGW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2C3CC(C2C(=O)OCC(C(F)F)(F)F)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B14949104.png)
![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14949133.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14949134.png)
![N'-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949139.png)
![N-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14949152.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B14949157.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)
![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949176.png)
![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B14949180.png)
![8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14949181.png)
